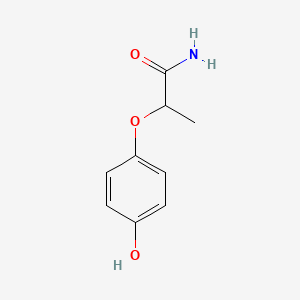

2-(4-Hydroxyphenoxy)propanamide

Vue d'ensemble

Description

2-(4-Hydroxyphenoxy)propanamide is an organic compound with the molecular formula C9H11NO3 It is characterized by the presence of a hydroxyphenyl group attached to a propanamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenoxy)propanamide typically involves the reaction of 4-hydroxyphenol with 2-bromopropanamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxyphenol attacks the electrophilic carbon of the 2-bromopropanamide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced catalysts and controlled reaction environments to facilitate the process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Hydroxyphenoxy)propanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium dichromate (K2Cr2O7) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Alkylated phenoxy derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 2-(4-hydroxyphenoxy)propanamide is , with a molecular weight of approximately 223.27 g/mol. It features a hydroxyphenoxy group, which enhances its potential for biological interactions, particularly with enzymes and proteins. The compound is characterized by its ability to form hydrogen bonds, making it a candidate for various biochemical studies.

Enzyme Inhibition and Drug Development

Research indicates that this compound exhibits notable enzyme inhibition properties. The hydroxyphenoxy moiety allows the compound to interact with specific enzymes, potentially altering their activity. This interaction can be pivotal in drug discovery, particularly for developing inhibitors targeting specific diseases such as cancer and metabolic disorders.

Case Study: Anticancer Activity

A study evaluated derivatives of phenolic compounds similar to this compound for their anticancer properties. The results showed that certain derivatives reduced the viability of A549 lung cancer cells significantly, suggesting that compounds with similar structures could be further explored for anticancer drug development .

Antioxidant Properties

The antioxidant capabilities of this compound have been investigated in various studies. The compound can scavenge free radicals, which contributes to its potential use in formulations aimed at reducing oxidative stress in biological systems .

Research Findings

In comparative studies, compounds with hydroxy groups demonstrated superior antioxidant activity compared to their counterparts without such functional groups. This property is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage .

Herbicide Metabolism

This compound is also relevant in environmental science, particularly concerning the metabolism of herbicides like fenoxaprop-ethyl. Research has shown that degradation products of fenoxaprop-ethyl include compounds structurally related to this compound, indicating its role in understanding herbicide breakdown and environmental impact .

| Compound | Role | Environmental Impact |

|---|---|---|

| Fenoxaprop-ethyl | Herbicide | Selective control of grass weeds |

| 2-(4-Hydroxyphenoxy)propanoic acid | Degradation product | Potentially toxic effects on aquatic life |

Pesticide Development

The synthesis methods for compounds like this compound are being explored for creating efficient pesticide intermediates. These methods aim to enhance the cost-effectiveness and efficacy of pesticide formulations while minimizing environmental impact during their application .

Biological Buffering Agent

In cell culture applications, this compound serves as a non-ionic organic buffering agent. It maintains pH levels within a physiological range (6-8.5), which is critical for various biological experiments and cell culture maintenance .

Mécanisme D'action

The mechanism of action of 2-(4-Hydroxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

2-(4-Hydroxyphenoxy)propanamide can be compared with similar compounds such as:

2-(4-Hydroxyphenoxy)propionic acid: Similar structure but with a carboxylic acid group instead of an amide group.

4-Hydroxyphenylacetic acid: Contains a phenyl group with a hydroxyl and acetic acid moiety.

4-Hydroxybenzamide: Contains a benzamide group with a hydroxyl substituent.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Activité Biologique

2-(4-Hydroxyphenoxy)propanamide, an organic compound with the molecular formula C9H11NO3, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxyphenyl group attached to a propanamide moiety. Its synthesis typically involves the reaction of 4-hydroxyphenol with 2-bromopropanamide under basic conditions, leading to a nucleophilic substitution reaction that forms the desired product.

Antioxidant Properties

This compound exhibits significant antioxidant activity. This is attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage and various diseases.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents. Its structural features allow it to interact with various biological targets, enhancing its effectiveness against pathogens.

The mechanism of action for this compound involves interactions with specific molecular targets and pathways. The antioxidant properties are primarily due to the compound's ability to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Additionally, it may modulate enzyme activity and influence signaling pathways related to cell survival and proliferation.

Research Findings and Case Studies

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(4-Hydroxyphenoxy)propionic acid | Hydroxyphenyl group + propionic acid | Antioxidant and anti-inflammatory properties |

| 4-Hydroxyphenylacetic acid | Hydroxyphenyl group + acetic acid | Antioxidant effects; lower toxicity |

| 4-Hydroxybenzamide | Hydroxyl substituent on benzamide | Potential HDAC inhibition |

Propriétés

IUPAC Name |

2-(4-hydroxyphenoxy)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(9(10)12)13-8-4-2-7(11)3-5-8/h2-6,11H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEABHYXUHCZON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)OC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.